molecular formula C16H21N5O4 B2727908 Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878731-57-8

Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2727908
CAS RN: 878731-57-8
M. Wt: 347.375
InChI Key: ZKSQWSBYRDTKPR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Organic Synthesis Enhancements

  • Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized as mild and effective catalysts for synthesizing imidazole derivatives. These procedures offer advantages like avoiding harmful catalysts, reacting at room temperature, and providing high yields with simplicity (Hongjun Zang et al., 2010).

Medicinal Chemistry Applications

  • In medicinal chemistry, the synthesis of novel compounds derived from imidazole has shown significant antibacterial activity. For example, the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole has been explored for their biological activity against common bacteria (Khalid A. Al-badrany et al., 2019).

Antioxidant and Cytotoxic Potentials

  • Endophytic fungi isolated from medicinal plants have been studied for their antioxidant and cytotoxic potentials, highlighting the importance of natural product research in discovering new bioactive compounds (Ananda Danagoudar et al., 2018).

Antimicrobial Studies

  • Synthesized imidazole derivatives have been evaluated for their in vitro antimicrobial activities, offering a pathway for developing new antimicrobial agents (R. Rajkumar et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research on this compound would depend on its potential applications, which could range from medicinal chemistry to materials science. Given the wide range of biological activities exhibited by imidazole derivatives , it’s possible that “Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate” could have interesting biological properties worth exploring.

properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-6-25-11(22)8-20-14(23)12-13(18(5)16(20)24)17-15-19(12)7-10(4)21(15)9(2)3/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSQWSBYRDTKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6493976

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